as-Triazine, 3-(benzyloxy)-5-phenyl-
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Overview
Description
as-Triazine, 3-(benzyloxy)-5-phenyl-: is a derivative of triazine, a class of nitrogen-containing heterocycles. Triazines are known for their planar six-membered benzene-like ring structure, with three carbons replaced by nitrogen atoms . This specific compound features a benzyloxy group at the 3-position and a phenyl group at the 5-position, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of as-Triazine, 3-(benzyloxy)-5-phenyl- can be achieved through several methods:
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times.
Solid-Phase Synthesis: This technique involves the use of a solid support to facilitate the reaction, allowing for easy separation and purification of the product.
Metal-Based Catalysis: Transition metals such as palladium or copper can be used as catalysts to promote the formation of the triazine ring.
[4+2] Cycloaddition: This method involves the reaction of a diene with a dienophile to form the triazine ring.
Multicomponent One-Pot Reactions: This approach involves the simultaneous reaction of multiple reactants in a single reaction vessel, leading to the formation of the desired product.
Chemical Reactions Analysis
as-Triazine, 3-(benzyloxy)-5-phenyl-: undergoes various types of chemical reactions:
Nucleophilic Substitution: The triazine ring is susceptible to nucleophilic attack, leading to the substitution of one or more of the nitrogen atoms.
Electrophilic Addition: The electron-rich triazine ring can undergo electrophilic addition reactions, leading to the formation of new carbon-nitrogen bonds.
Coupling Reactions: The presence of the benzyloxy and phenyl groups allows for coupling reactions with other aromatic compounds.
Intramolecular Cyclization: This reaction involves the formation of a new ring structure within the molecule, leading to the formation of fused triazine derivatives.
Scientific Research Applications
as-Triazine, 3-(benzyloxy)-5-phenyl-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antifungal, anticancer, antiviral, and antitumor agent.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of as-Triazine, 3-(benzyloxy)-5-phenyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
as-Triazine, 3-(benzyloxy)-5-phenyl-: can be compared with other similar compounds:
Melamine: A well-known triazine derivative used in the production of resins.
Cyanuric Chloride: Another triazine derivative used in the production of reactive dyes.
Pyrrolo[2,1-f][1,2,4]triazine: A fused heterocycle with applications in cancer therapy.
Properties
CAS No. |
74417-06-4 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-phenyl-3-phenylmethoxy-1,2,4-triazine |
InChI |
InChI=1S/C16H13N3O/c1-3-7-13(8-4-1)12-20-16-18-15(11-17-19-16)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI Key |
UPBLLHHGQZQDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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